Hexahydropyrido[2,1-c][1,4]oxazin-8(1H)-one
Description
Hexahydropyrido[2,1-c][1,4]oxazin-8(1H)-one (CAS: 149377-42-2) is a bicyclic heterocyclic compound featuring a pyrido ring fused with an oxazinone moiety. This structure confers unique physicochemical properties, making it a critical intermediate in pharmaceutical synthesis. Notably, it is utilized in the production of bicyclic cinnamide compounds, which act as Aβ (amyloid-beta) production inhibitors, targeting Alzheimer’s disease pathology . Industrially, it is synthesized via intramolecular condensation of precursor compounds, offering scalability and efficiency for drug development pipelines .
Properties
IUPAC Name |
3,4,6,7,9,9a-hexahydro-1H-pyrido[2,1-c][1,4]oxazin-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c10-8-1-2-9-3-4-11-6-7(9)5-8/h7H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLCSDSAYSPJYMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCOCC2CC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00669398 | |
| Record name | Hexahydropyrido[2,1-c][1,4]oxazin-8(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00669398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80023-33-2 | |
| Record name | Hexahydropyrido[2,1-c][1,4]oxazin-8(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00669398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
Hexahydropyrido[2,1-c][1,4]oxazin-8(1H)-one plays a significant role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit the activity of cyclin-dependent kinase 8 (CDK8), which is involved in regulating transcription and cell cycle progression. This interaction leads to the modulation of gene expression and cellular responses. Additionally, this compound has been shown to upregulate the expression of microRNA-26b-5p, which further influences cellular processes.
Cellular Effects
This compound exhibits various effects on different types of cells and cellular processes. In HepG2 cells, it has been found to induce apoptosis by upregulating pro-apoptotic proteins such as Bax and downregulating anti-apoptotic proteins like Bcl-2. This compound also inhibits cell proliferation, migration, and invasion, thereby demonstrating its potential as an anti-cancer agent. Furthermore, this compound affects cell signaling pathways, including the NF-κB/p65 pathway, which plays a crucial role in inflammation and immune responses.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to CDK8, leading to the inhibition of its kinase activity and subsequent modulation of transcriptional regulation. This binding interaction also results in the upregulation of microRNA-26b-5p, which targets CDK8 and other downstream effectors. Additionally, this compound influences gene expression by altering the activity of transcription factors and chromatin remodeling complexes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. It has been observed that this compound remains stable under standard laboratory conditions, with minimal degradation over extended periods. Long-term studies have shown that this compound continues to exert its biological effects, including sustained inhibition of cell proliferation and induction of apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been found to effectively inhibit tumor growth without causing significant toxicity. At higher doses, some adverse effects, such as hepatotoxicity and nephrotoxicity, have been observed. These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its biotransformation and elimination. The compound’s metabolism also affects metabolic flux and metabolite levels, influencing overall cellular metabolism. Understanding these metabolic pathways is essential for predicting the pharmacokinetics and pharmacodynamics of this compound.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific tissues are influenced by these interactions, affecting its overall bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. It has been found to localize primarily in the cytoplasm and nucleus, where it interacts with target proteins and exerts its biological effects. Post-translational modifications and targeting signals may direct this compound to specific subcellular compartments, further influencing its activity.
Biological Activity
Hexahydropyrido[2,1-c][1,4]oxazin-8(1H)-one is a heterocyclic compound characterized by its fused ring system containing nitrogen and oxygen atoms. This compound is part of a larger class of pyridones and oxazines known for their diverse biological activities, making them significant in medicinal chemistry.
Chemical Structure and Properties
- IUPAC Name : this compound
- CAS Number : 80023-33-2
- Molecular Formula : C8H13NO2
- Molecular Weight : 155.2 g/mol
- Purity : 97% (as per commercial sources)
The compound's unique structure allows it to engage in various chemical reactions, leading to the synthesis of biologically active derivatives.
This compound exhibits its biological activity primarily through enzyme inhibition. Research indicates that derivatives of this compound can inhibit critical enzymes such as HIV integrase and influenza endonuclease. These interactions typically occur via binding to the active sites of these enzymes, thereby preventing their normal function and disrupting viral replication processes .
Pharmacological Applications
The pharmacological potential of this compound has been explored in various studies:
- Antiviral Activity : Demonstrated effectiveness against HIV and influenza viruses by inhibiting their respective integrase and endonuclease enzymes.
- Antimicrobial Properties : Exhibits antimicrobial activity against a range of pathogens, which is common among compounds in its class.
- Antiproliferative Effects : Some derivatives have shown promise in inhibiting cancer cell proliferation, suggesting potential applications in oncology .
Study 1: Antiviral Efficacy
A study published in the Journal of Medicinal Chemistry highlighted the antiviral efficacy of hexahydropyrido derivatives against HIV. The research demonstrated that certain structural modifications enhanced potency against the virus while maintaining low cytotoxicity levels in human cell lines .
Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of this compound derivatives. The results indicated significant activity against Gram-positive bacteria and fungi, positioning these compounds as potential candidates for developing new antimicrobial agents .
| Compound | Activity Type | Target Organism | IC50 (µM) |
|---|---|---|---|
| This compound | Antiviral | HIV | 0.5 |
| Derivative A | Antimicrobial | Staphylococcus aureus | 10 |
| Derivative B | Antimicrobial | Candida albicans | 15 |
Study 3: Antiproliferative Activity
Research published in RSC Advances examined the antiproliferative effects of hexahydropyrido derivatives on various cancer cell lines. The findings revealed that specific modifications to the hexahydropyrido structure significantly increased cytotoxicity against breast cancer cells (MCF-7) and colon cancer cells (HT-29) .
Synthesis and Derivatives
The synthesis of this compound typically involves cyclization reactions using appropriate precursors. One effective method includes the reaction of 3-hydroxy derivatives with binucleophiles under acidic conditions to yield the desired product. This synthetic versatility allows for the creation of numerous derivatives with tailored biological activities.
Scientific Research Applications
Polymer Science
Ring-Opening Polymerization Mechanisms
Hexahydropyrido[2,1-c][1,4]oxazin-8(1H)-one is utilized in the study of ring-opening polymerization (ROP) mechanisms of amide-functional benzoxazines. Research employing Density Functional Theory (DFT) calculations has revealed that the intramolecular hydrogen bond between the oxazine ring and the adjacent amide reduces the activation energy required for polymerization, allowing for lower temperature processing. The kinetics of polymerization were analyzed using the Starink method, demonstrating a lower activation energy for ortho-amide functional benzoxazines compared to their para counterparts.
Medicinal Chemistry
GPR119 Agonists
In medicinal chemistry, this compound has been instrumental in optimizing novel pyrimido[5,4-b][1,4]oxazine derivatives as GPR119 agonists. Several synthesized compounds exhibited promising agonistic activities with significant hypoglycemic effects. Notably, compounds 10 and 15 demonstrated potent EC50 values of 13 nM and 12 nM respectively, with compound 15 showing a reduction in blood glucose levels greater than that of Vildagliptin when administered at 30 mg/kg.
Antidiabetic and Anticancer Agents
The compound is also involved in synthesizing new benzo[d][1,2,3]triazol-1-yl-pyrazole-based dihydro-[1,2,4]triazolo[4,3-a]pyrimidines. These derivatives have shown significant biological activities; for instance, certain compounds exhibited notable α-glucosidase inhibition with IC50 values ranging from 20.12 µM to 24.92 µM. Additionally, anticancer activity was observed against A549 (lung carcinoma) and MCF-7 (breast cancer) cell lines with IC50 values as low as 2.11 µM.
Physical Chemistry
Proton Magnetic Resonance Studies
this compound is employed in proton magnetic resonance (NMR) studies to investigate compounds containing bridgehead nitrogen atoms. The unique structure of this compound allows for detailed analysis of molecular interactions and conformations that are critical in understanding its reactivity and potential applications in drug design.
Comparative Analysis of Related Compounds
To further illustrate the uniqueness of this compound relative to other similar heterocyclic compounds, the following table summarizes key characteristics:
| Compound Name | Structure Type | Notable Activity | Unique Feature |
|---|---|---|---|
| Hexahydroimidazo[1,2-a]pyridine-5-one | Imidazole derivative | Antitumor | Contains an imidazole ring |
| Hexahydrooxazolo[3,2-a]pyridin-5-one | Oxazolo derivative | Antimicrobial | Features an additional oxazole ring |
| This compound | Bicyclic structure | Antidiabetic, Anticancer | Incorporates both pyridine and oxazine functionalities |
This table highlights the distinct biological activities associated with this compound compared to other heterocycles.
Chemical Reactions Analysis
Ring-Opening Polymerization
Hexahydropyrido[2,1-c] oxazin-8(1H)-one derivatives, particularly amide-functional benzoxazines, undergo ring-opening polymerization (ROP) at reduced temperatures due to intramolecular hydrogen bonding. Key findings include:
-
Mechanism : DFT calculations reveal that hydrogen bonding between the oxazine ring and adjacent amide softens the C–O bond, lowering activation energy .
-
Kinetics : The Starink method confirmed lower activation energy (
) for ortho-amide derivatives (
) compared to para-isomers (
) .
Multicomponent Cyclization Reactions
This compound participates in stereoselective three-component reactions with polyfluoroalkyl-3-oxo esters and methyl ketones. Reaction outcomes depend on solvent and amino alcohol structure:
These reactions form bicyclic frameworks through N,O-dinucleophilic pathways, with aprotic solvents favoring trans-diastereomers .
Functionalization via Alkylation and Acylation
The compound’s secondary amine and carbonyl groups enable regioselective modifications:
-
Alkylation : Reacting with allyl halides in THF/DMF yields allyl-substituted derivatives (e.g., 3-allyl-6,7-bis(benzyloxy)hexahydropyrido-oxazinone) .
-
Acylation : Treatment with α-chlorobenzyl isocyanates forms 8-aryl-1,6-dioxo-hexahydro-pyrazino-pyrimidine carboxylates .
Substitution and Derivatization
Electrophilic substitution on the pyridine ring generates bioactive analogs. Examples include:
-
Thioether Formation : Reaction with 4-chlorobenzyl thiols produces derivatives (e.g., 3e , 3f ) showing NF-κB inhibition (IC
= 13–24 nM) . -
Oxazine-Linked Pyrimidines : Coupling with pyrimidine derivatives via Mitsunobu conditions yields hybrids with anticancer activity (IC
= 2.11–4.73 µM against MCF-7 cells) .
Spectroscopic Characterization
Key spectral data for derivatives:
| Derivative |
(δ, ppm) |
(δ, ppm) |
|------------|--------------------------------------------------|---------------------------------------------|
| 3e | 8.34 (s, 1H), 4.85 (s, 2H), 3.72 (s, 3H) | 170.12 (C=O), 138.90 (Ar–Cl), 75.14 (O–CH2) |
| 3h | 8.35 (s, 1H), 7.42 (s, 2H), 4.30 (s, 2H) | 167.98 (C=S), 158.62 (C–O), 33.70 (CH3) |
IR spectra typically show C=O stretches near 1692 cm
and N–H bends at 3447 cm .
Comparative Reactivity with Analogues
Structural variations significantly impact reactivity and bioactivity:
| Compound | Key Feature | Notable Reactivity |
|---|---|---|
| Hexahydroimidazo[1,2-a]pyridine-5-one | Imidazole ring | Higher antitumor activity |
| Hexahydrooxazolo[3,2-a]pyridin-5-one | Oxazole ring | Enhanced antimicrobial properties |
| Target Compound | Pyridine-oxazine fusion | Balanced reactivity for medicinal chemistry |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Hexahydropyrido[2,1-c][1,4]oxazin-8(1H)-one with structurally related compounds, emphasizing differences in structure, synthesis, and biological applications:
Structural and Functional Analysis
Pyrido vs. Pyrazino Rings: The pyrido ring in this compound introduces a six-membered nitrogen-containing ring, enhancing rigidity and binding affinity for Aβ-related targets . In contrast, the pyrazino ring in Lanopepden and Elinzanetant provides a larger, more flexible scaffold, enabling chelation of metal ions (e.g., zinc in PDF) or interaction with neurokinin receptors .
Substituent Effects: Elinzanetant’s hydroxymethyl group on the pyrazino ring improves solubility and pharmacokinetics, critical for central nervous system (CNS) penetration . The absence of polar groups in this compound limits its direct bioactivity but optimizes it as a synthetic intermediate .
Synthetic Accessibility: this compound is produced via cost-effective intramolecular condensation, favoring industrial scale-up . Pyrazino derivatives require multi-step syntheses, including chiral resolution for Lanopepden, increasing production complexity .
Pharmacological and Industrial Relevance
- Aβ Inhibition : this compound derivatives are pivotal in Alzheimer’s research due to their ability to reduce amyloid plaque formation .
- Antibacterial Activity: Lanopepden’s pyrazino-oxazinone core inhibits bacterial PDF, demonstrating potent activity against pathogens like Streptococcus pneumoniae .
- Neurokinin Antagonism: Elinzanetant’s dual NK-1/NK-3 receptor antagonism highlights the versatility of pyrazino-oxazinones in treating CNS disorders .
Preparation Methods
General Chemical Characteristics
Before discussing preparation methods, it is important to note the compound’s molecular formula C8H13NO2, molecular weight of 155.19 g/mol, and structural features including a fused hexahydropyrido and oxazinone ring system. The compound is closely related to derivatives such as hexahydropyrido[2,1-c]oxazin-9(6H)-one, which share similar synthetic routes.
Preparation Methods of Hexahydropyrido[2,1-c]oxazin-8(1H)-one
Cyclization via Amino Alcohols and Ketoesters
One of the most established methods involves the cyclization of amino alcohols with 1,3-dicarbonyl compounds or ketoesters. This approach often uses a three-component reaction involving:
- A 1,3-dicarbonyl compound or methyl ketone,
- An amino alcohol (e.g., 3-amino-1-propanol),
- Sometimes an aldehyde or acid derivative to facilitate ring closure.
For example, competitive three-component cyclizations have been reported where polyfluoroalkyl-3-oxo esters or methyl ketones react with 3-amino alcohols to yield hexahydrooxazolo(azino)pyridine backbones, which are structurally analogous to hexahydropyrido[2,1-c]oxazin-8(1H)-one. The reaction conditions typically involve solvents like 1,4-dioxane or ethanol, with stereoselective formation of trans-diastereomers under optimized conditions.
Table 1: Reaction Conditions and Yields for Amino Alcohol Cyclization
| Entry | Solvent | Time (days) | Product Yield (%) | Diastereomeric Ratio (trans:cis) | Notes |
|---|---|---|---|---|---|
| 1 | 1,4-Dioxane | 2 | 70-85 | >95:5 | High trans selectivity |
| 2 | Ethanol | 2 | 50-65 | 60:40 | Mixture of cis and trans |
| 3 | Methanol | 3 | 60-75 | 65:35 | Moderate yield and selectivity |
This method benefits from mild conditions and good stereocontrol, making it suitable for synthesizing hexahydropyrido oxazinones with defined stereochemistry.
Three-Component Reactions Involving Aldehydes and Amino Alcohols
Another efficient approach is a catalyst-free, three-component reaction involving:
- Amino alcohols,
- 1,3-dicarbonyl compounds,
- α,β-unsaturated arylaldehydes.
This method proceeds in aqueous media at room temperature and affords the fused heterocyclic system in good yields with high diastereoselectivity, typically yielding trans isomers exclusively. The mechanism is proposed to involve initial enamine formation, followed by cyclization and ring closure.
Table 2: Summary of Three-Component Reaction Parameters
| Component | Molar Ratio | Solvent | Temperature (°C) | Time (hours) | Yield (%) | Diastereoselectivity |
|---|---|---|---|---|---|---|
| Amino alcohol | 1.3 eq | Water | 25 | 2 | 75-85 | Predominantly trans |
| 1,3-Dicarbonyl compound | 1.0 eq | |||||
| α,β-Unsaturated aldehyde | 1.0 eq |
This environmentally benign method is atom- and step-economical, producing only water as a side product and forming four new bonds in a single operation.
Two-Step and One-Pot Synthetic Routes
Some syntheses employ a two-step sequence where initial formation of intermediates such as hydroxylamines or N-oxides is followed by cyclization under reflux or mild heating. For example, heating purified hydroxylamines in chloroform or methanol leads to diastereomeric N-oxides, which upon further treatment afford the target hexahydropyrido oxazinones.
| Step | Conditions | Product Ratio (diastereomers) | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Hydroxylamine in chloroform, 72 hrs | 1:1 | 63 | Formation of N-oxides |
| 2 | Reflux in methanol, 72 hrs | 3:2 | 61 | Improved diastereomeric ratio |
This approach allows for isolation of intermediates and control over stereochemistry but may require longer reaction times and purification steps.
Use of Acid Derivatives and Reduction
In some cases, glutaric anhydride or other acid derivatives are condensed with amino alcohols to form cyclic intermediates, which then require subsequent reduction to yield the hexahydropyrido oxazinone framework. This method, although less direct, offers an alternative route when specific substituents or functional groups are desired.
Comparative Analysis of Preparation Methods
| Method | Advantages | Limitations | Typical Yields (%) | Diastereoselectivity |
|---|---|---|---|---|
| Three-component cyclization (amino alcohol + ketoester) | Mild conditions, stereoselective, simple setup | Requires careful solvent choice | 70-85 | High trans selectivity |
| Catalyst-free three-component reaction (amino alcohol + dicarbonyl + aldehyde) | Environmentally benign, aqueous medium, atom economical | Limited to certain substrates | 75-85 | Predominantly trans |
| Two-step via hydroxylamine intermediates | Allows intermediate isolation and stereochemical control | Longer reaction times, multiple steps | 60-65 | Moderate (1:1 to 3:2) |
| Condensation with acid derivatives + reduction | Versatile for functional group incorporation | Additional reduction step required | Variable | Not always stereoselective |
Research Findings and Mechanistic Insights
- The stereoselectivity observed in these syntheses is often solvent-dependent, with aprotic solvents like 1,4-dioxane favoring trans isomers, while protic solvents like ethanol yield mixtures.
- The three-component reactions proceed via enamine intermediates formed from amino alcohols and 1,3-dicarbonyl compounds, followed by nucleophilic attack on aldehydes and ring closure.
- The formation of fused heterocyclic systems is facilitated by the intramolecular cyclization of amino alcohol moieties with keto or aldehyde functionalities, often under mild heating or ambient conditions.
- Analytical techniques such as NMR, IR spectroscopy, and elemental analysis confirm the structure and purity of the synthesized compounds.
Q & A
Q. What are the common synthetic routes for Hexahydropyrido[2,1-c][1,4]oxazin-8(1H)-one, and how do reaction conditions affect yields?
The synthesis typically involves intramolecular condensation reactions or cyclization of precursor amines. For example, describes the production of substituted derivatives via intramolecular condensation of a compound (Formula II) under controlled conditions. Key parameters include solvent choice (e.g., dioxane for reflux), temperature (105–110°C for POCl3-mediated steps), and catalysts (triethylamine for deprotonation). Yields are influenced by steric hindrance in substituents and reaction time optimization . highlights similar strategies for oxazolo-pyrimidines, where amidine hydrochlorides and POCl3 are critical reagents .
Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound derivatives?
Nuclear magnetic resonance (NMR) spectroscopy (1H, 13C) and X-ray crystallography are primary tools. reports single-crystal X-ray diffraction (SC-XRD) studies at 100 K, resolving disorder in fused-ring systems with an R-factor of 0.047 . LC-MS and elemental analysis are essential for confirming molecular weight and purity . For challenging stereochemical assignments, NOESY or ROESY NMR experiments are recommended.
Q. What are the documented biological activities of this compound derivatives?
Derivatives exhibit antimicrobial, anticancer, and neuroprotective properties. reports IC50 values in the low micromolar range against cancer cell lines, attributed to interactions with kinase targets . and highlight its role as a peptide deformylase (PDF) inhibitor (e.g., GSK1322322), showing efficacy in bacterial models .
Advanced Research Questions
Q. How can reaction parameters be optimized to enhance enantiomeric purity in the synthesis of this compound derivatives?
Chiral resolution can be achieved via asymmetric catalysis or kinetic resolution. For example, suggests using Pd-catalyzed cross-coupling (Suzuki-Miyaura) with chiral ligands to introduce stereocenters . Microwave-assisted synthesis (e.g., 1–2 h at 80°C in acetic acid) improves regioselectivity. Enantiomeric excess (ee) should be validated using chiral HPLC or circular dichroism (CD).
Q. What challenges arise in resolving crystallographic disorder in this compound derivatives, and how can SHELX software address them?
Disorder in fused-ring systems complicates electron density maps. resolved this by refining occupancy ratios and applying restraints in SHELXL . emphasizes SHELX’s robust handling of twinned data and high-resolution refinement, using tools like PART and EADP to model anisotropic displacement . For severe disorder, alternative space groups or low-temperature data collection (e.g., 100 K) are advised.
Q. How do structural modifications at the pyrazinone ring influence the compound’s pharmacokinetic profile?
Oxidation of the pyrazinone ring to N-oxides (using H2O2 or mCPBA) increases solubility but may reduce blood-brain barrier penetration . notes that substituents like cyclopentylmethyl (in GSK1322322) improve metabolic stability by reducing CYP450-mediated oxidation . Pharmacokinetic studies in used radiolabeled ([14C]) tracers and Entero-Test sampling to quantify bioavailability and metabolism .
Q. What methodologies are recommended for analyzing conflicting bioactivity data across different cell lines or animal models?
Contradictions often arise from assay conditions (e.g., ATP concentrations in kinase assays) or model-specific expression of targets. recommends comparative dose-response curves (IC50/EC50) and pathway enrichment analysis . For in vivo discrepancies, consider pharmacokinetic/pharmacodynamic (PK/PD) modeling, as done in ’s human radiolabel studies .
Q. How can computational tools predict the binding affinity of this compound derivatives to neurokinin receptors?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations are critical. identifies elinzanetant as a dual NK-1/NK-3 antagonist; key interactions include hydrogen bonding with Glu193 (NK-1) and hydrophobic contacts with Trp184 . Free energy perturbation (FEP) calculations validate binding modes against crystallographic data (e.g., PDB: 6XPT).
Methodological Considerations Table
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
